molecular formula C7H6O4 B1249499 Longianone

Longianone

Cat. No. B1249499
M. Wt: 154.12 g/mol
InChI Key: VVAVPMFPYRLMED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Longianone is a natural product found in Xylaria longiana and Taxus mairei with data available.

Scientific Research Applications

Synthesis and Chemical Properties

Longianone, a mycotoxin, and its biosynthetically related compounds have been a focus of synthetic chemistry. A divergent synthetic route starting from a furan diol has been established to prepare longianone, featuring an unprecedented TBAF-promoted intramolecular oxa-Michael reaction and oxidation processes (Lykakis et al., 2009). Moreover, the first enantioselective total synthesis of (S)-(−)-longianone was achieved, involving bromonium ion-mediated solvolytic ring opening and a one-pot dehydrohalogenation among other key steps (Perali & Kalapati, 2012).

Computational and Synthetic Studies

Longianone's synthesis has also been explored through computational studies and synthetic approaches focusing on acyl radical cyclizations with β-alkoxyacrylates. This research led to the formation of dioxaspiro heterocyclic systems and contributed to a concise formal synthesis of longianone. Density functional theory calculations were employed to gain insights into the acyl radicals' chemistry (Aitken et al., 2011).

properties

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

IUPAC Name

1,7-dioxaspiro[4.4]non-2-ene-4,8-dione

InChI

InChI=1S/C7H6O4/c8-5-1-2-11-7(5)3-6(9)10-4-7/h1-2H,3-4H2

InChI Key

VVAVPMFPYRLMED-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OCC12C(=O)C=CO2

synonyms

longianone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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